molecular formula C13H16ClNO B8318442 1-(3-Chloropropyl)-3,3-dimethylindolin-2-one

1-(3-Chloropropyl)-3,3-dimethylindolin-2-one

Cat. No.: B8318442
M. Wt: 237.72 g/mol
InChI Key: AOTDNOWGWHWLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-3,3-dimethylindolin-2-one is a useful research compound. Its molecular formula is C13H16ClNO and its molecular weight is 237.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

1-(3-chloropropyl)-3,3-dimethylindol-2-one

InChI

InChI=1S/C13H16ClNO/c1-13(2)10-6-3-4-7-11(10)15(12(13)16)9-5-8-14/h3-4,6-7H,5,8-9H2,1-2H3

InChI Key

AOTDNOWGWHWLLP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)CCCCl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,3-dimethylindolin-2-one (1.843 g, 11.43 mmol, 1 equiv) in N,N-dimethylformamide was cooled to 0° C. Sodium hydride (60% dispersion) (503 mg, 12.58 mmol, 1.1 equiv) was slowly added and the reaction was stirred as such until all bubbling had stopped. 1-bromo-3-chloropropane (3.37 ml, 34.3 mmol, 3 equiv) was added to the reaction mixture in one portion. The reaction was allowed to warm to ambient temperature and stirred as such for 16 h. The crude mixture was partitioned between ethyl acetate and water. The organic layer was dried over MgSO4, filtered, concentrated, and the residue was purified using the Biotage flash chromatography system (SNAP 50 g cartridge, Rf=0.5, gradient—5%-30% ethyl acetate in hexanes) to afford the title compound as a light orange oil (2.38 g, 87%); 1H NMR (400 MHz, DMSO-d6): δ 1.26 (s, 6H); 1.98-2.14 (m, 2H); 3.65 (t, 2H, J=6 and 6.8 Hz); 3.77-3.81 (m, 2H); 7.02-7.07 (m, 2H); 7.24-7.28 (m, 1H); 7.33-7.35 (m, 1H); MS for C13H16ClNO m/z 237.99 (M+H)+.
Quantity
1.843 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
503 mg
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
reactant
Reaction Step Three
Yield
87%

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